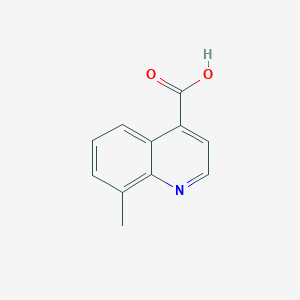

8-Methylquinoline-4-carboxylic acid

概要

説明

8-Methylquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The compound this compound is particularly interesting due to its unique structure, which includes a methyl group at the 8th position and a carboxylic acid group at the 4th position of the quinoline ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatin reacts with ketones in the presence of a strong nucleophile, typically hydroxide . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone under acidic conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, a one-pot, solvent-free, microwave-assisted multi-component reaction can be used to synthesize quinoline derivatives efficiently .

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying solubility and bioavailability in pharmaceutical applications.

Example Protocol

-

Reagents : Ethanol, trimethylsilyl chloride (TMSCl)

-

Product : Ethyl 8-methylquinoline-4-carboxylate

-

Mechanism : TMSCl acts as a Lewis acid, facilitating nucleophilic attack by the alcohol on the protonated carboxylic acid.

Hydrolysis of Esters

Esters of 8-methylquinoline-4-carboxylic acid can be hydrolyzed back to the parent acid under basic conditions.

Example Protocol

-

Reagents : 4% NaOH in ethanol/water (1:1 v/v)

-

Product : this compound

-

Yield : ~50% (reported for analogous quinoline ester hydrolysis) .

Salt Formation

The carboxylic acid reacts with bases to form water-soluble salts, enhancing its utility in formulation chemistry.

Example Reaction

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, yielding 8-methylquinoline.

Example Protocol

-

Conditions : Heating at 200–250°C in the presence of Cu powder (common catalyst).

-

Product : 8-Methylquinoline

-

Note : While not explicitly documented for this compound, decarboxylation is a well-established reaction for quinoline-4-carboxylic acids .

Biological Derivatization

The carboxylic acid group serves as a handle for synthesizing bioactive derivatives:

-

Amide Formation : Reacting with amines (e.g., NH₃, primary amines) via activation with SOCl₂ or carbodiimides.

-

Mechanism : Activation to acid chloride followed by nucleophilic substitution.

Example Application : Antitubercular derivatives of quinoline-4-carboxylic acids show MIC values as low as 0.25 μg/mL against Mycobacterium tuberculosis .

Oxidation and Reduction

While direct studies are sparse, analogous quinolines exhibit:

-

Oxidation : Conversion to N-oxides using H₂O₂ or m-CPBA.

-

Reduction : Hydrogenation of the quinoline ring with NaBH₄ or LiAlH₄.

Industrial and Green Chemistry

Recent advances emphasize sustainable protocols:

科学的研究の応用

Pharmaceutical Applications

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of 8-methylquinoline-4-carboxylic acid and its derivatives. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

2. Local Anesthetic Development

The compound serves as an intermediate in synthesizing local anesthetics. Its derivatives, particularly those with halogen substitutions, have been explored for their anesthetic properties.

Case Study :

Research indicated that 2-hydroxy-4-chloromethyl-8-methylquinoline derivatives were synthesized and evaluated for local anesthetic activity, showing promising results in animal models .

Organic Synthesis Applications

1. Synthesis of Quinoline Derivatives

This compound is utilized as a building block in the synthesis of various quinoline derivatives, which are important in medicinal chemistry.

Data Table: Synthesis Pathways

| Starting Material | Reaction Type | Product |

|---|---|---|

| Isatin | Oxidation | 2-Hydroxyquinoline-4-carboxylic acid |

| Gamma-chloroacetone | Cyclization | 2-Hydroxy-4-chloromethyl-8-methylquinoline |

These reactions demonstrate the compound's utility in synthesizing more complex structures that possess biological activity.

Industrial Applications

1. Dyes and Pigments

The compound is also explored for its potential use in dye manufacturing due to its chromophoric properties. Quinoline derivatives are known for their vibrant colors and stability.

Data Table: Color Properties

| Compound | Color | Application |

|---|---|---|

| This compound | Yellow | Textile dyes |

| 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid | Red | Pigments for plastics |

作用機序

The mechanism of action of 8-Methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as 2-oxoglutarate-dependent oxygenases, which play a role in epigenetic regulation and metabolic processes . The compound can also act as a chelating agent, binding to metal ions and affecting their biological activity .

類似化合物との比較

Quinoline: The parent compound, which lacks the methyl and carboxylic acid groups.

8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position, known for its metal-chelating properties.

Quinoline-4-carboxylic acid: Similar to 8-Methylquinoline-4-carboxylic acid but without the methyl group at the 8th position.

Uniqueness: this compound is unique due to the presence of both a methyl group at the 8th position and a carboxylic acid group at the 4th position. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

生物活性

8-Methylquinoline-4-carboxylic acid (8-MQCA) is a derivative of quinoline that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline core with a methyl group at the 8-position and a carboxylic acid functional group at the 4-position. Its molecular formula is , with a molecular weight of approximately 189.19 g/mol. The structural features of this compound contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 8-MQCA exhibits significant antimicrobial activity against various pathogens. A study demonstrated that derivatives of quinoline, including 8-MQCA, showed potent inhibition against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for standard antibiotics, indicating their potential as alternative antimicrobial agents .

Anticancer Activity

8-MQCA has been investigated for its anticancer properties. It has shown effectiveness in inhibiting the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators . For example, studies have reported that 8-MQCA can induce cell death in various cancer cell lines, including breast and colon cancer cells, by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .

Antifungal Activity

In addition to antibacterial effects, 8-MQCA demonstrates antifungal activity. It has been tested against common fungal strains such as Candida albicans, showing significant inhibition of fungal growth. The compound's mechanism may involve interference with fungal cell wall synthesis or function .

The biological activity of 8-MQCA can be attributed to several mechanisms:

- Metal Chelation : The carboxylic acid group can chelate metal ions, which is crucial for the activity of many enzymes and may disrupt essential biological processes in pathogens.

- DNA Intercalation : Quinoline derivatives often intercalate into DNA, leading to structural changes that inhibit replication and transcription.

- Enzyme Inhibition : 8-MQCA may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Studies :

- Fungal Inhibition :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMYOJAIEQCUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615751 | |

| Record name | 8-Methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816448-09-6 | |

| Record name | 8-Methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。